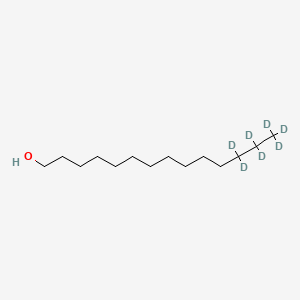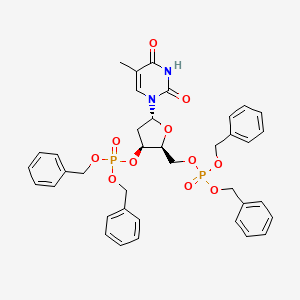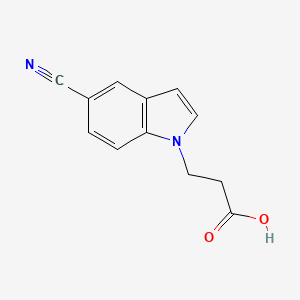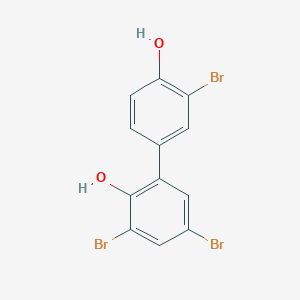
2,4-Dihydroxy-3,5,5-bromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C12H7Br3O2 and a molecular weight of 422.89. It is a useful building block and reactant in various chemical syntheses. This compound is characterized by the presence of two hydroxyl groups and three bromine atoms attached to a biphenyl structure, making it a versatile intermediate in organic chemistry.
Preparation Methods
The synthesis of 2,4-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of biphenyl derivatives. One common method involves the reaction of p-bromoaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with benzene under alkaline conditions to produce p-bromobiphenyl . This intermediate can be further brominated and hydroxylated to yield this compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
2,4-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less substituted biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dihydroxy-3,5,5-bromobiphenyl is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with molecular targets through its hydroxyl and bromine groups. These functional groups can participate in hydrogen bonding, electrophilic substitution, and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as:
2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Known for its biological activity and used in medicinal chemistry.
Chalcones: Flavonoid-type compounds with similar hydroxyl and aromatic structures, used in various bioactive applications.
Properties
Molecular Formula |
C12H7Br3O2 |
|---|---|
Molecular Weight |
422.89 g/mol |
IUPAC Name |
2,4-dibromo-6-(3-bromo-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-7-4-8(12(17)10(15)5-7)6-1-2-11(16)9(14)3-6/h1-5,16-17H |
InChI Key |
YESCGLKAXGFTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=CC(=C2)Br)Br)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


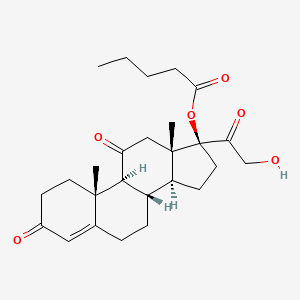
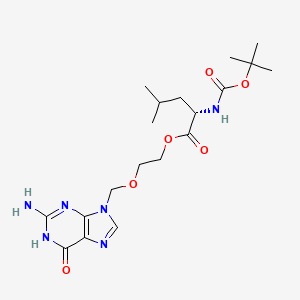

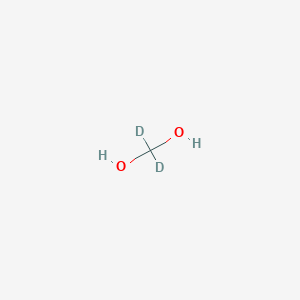
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)


![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
